4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one

Catalog No.
S13000353
CAS No.
663608-66-0
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one

CAS Number

663608-66-0

Product Name

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one

IUPAC Name

4,4-dimethyl-2,3-dihydrophthalazin-1-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-10(2)8-6-4-3-5-7(8)9(13)11-12-10/h3-6,12H,1-2H3,(H,11,13)

InChI Key

HYAOGJWUCWWBAP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)NN1)C

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is a heterocyclic compound belonging to the class of phthalazinones, characterized by its unique structure that includes a phthalazine ring system. The molecular formula of this compound is C12H14N2OC_{12}H_{14}N_2O, and it features two methyl groups attached to the 4-position of the phthalazinone ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Formation of Intermediate:
    Phthalic Anhydride+tert ButylhydrazineIntermediate\text{Phthalic Anhydride}+\text{tert Butylhydrazine}\rightarrow \text{Intermediate}
  • O-Benzoylation:
    Intermediate+3,5Dimethylbenzoyl Chloride4,4Dimethyl 3 4 dihydrophthalazin 1 2H one\text{Intermediate}+3,5-\text{Dimethylbenzoyl Chloride}\rightarrow 4,4-\text{Dimethyl 3 4 dihydrophthalazin 1 2H one}

This compound exhibits various chemical properties that allow it to participate in further reactions, such as nucleophilic substitutions and condensation reactions.

Research indicates that 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one possesses significant biological activity, particularly as a potential pharmacological agent. Studies have shown that it may exhibit anti-inflammatory and analgesic properties. Additionally, its derivatives have been explored for their efficacy as ecdysone agonists, which are compounds that can mimic the action of ecdysone, a hormone involved in insect development and molting processes .

The synthesis methods for 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one primarily include:

  • Hydrazine Reaction: The initial step involves reacting tert-butylhydrazine with phthalic anhydride under controlled heating conditions.
  • O-Benzoylation: The subsequent step involves treating the intermediate with benzoyl chloride derivatives in a suitable solvent (e.g., butyl acetate) in the presence of a catalyst such as DMPA (2,2-dimethoxy-2-phenylacetophenone) to facilitate the formation of the final compound .

The applications of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one are diverse:

  • Pharmaceuticals: Its derivatives are being investigated for their potential use in developing new drugs with anti-inflammatory and analgesic effects.
  • Agricultural Chemicals: Due to its activity as an ecdysone agonist, it may also find applications in pest control by influencing insect growth and development.

Interaction studies involving 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one have focused on its binding affinity with various biological targets. Preliminary data suggest that this compound interacts with specific receptors related to inflammatory pathways and may inhibit certain enzymes involved in pain signaling . Further studies are necessary to elucidate its precise mechanisms of action.

Several compounds share structural similarities with 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-HydroxypyridineContains a pyridine ringLacks the phthalazine structure
Phthalazin-1(2H)-oneBasic phthalazine structure without methyl groupsNo dimethyl substitution at the 4-position
5-Amino-2,3-dihydrophthalazine-1(2H)-oneContains amino groupDifferent functional group leading to varied activity
8-Amino-4-thioxo-3,4-dihydrophthalazin-1(2H)-oneContains thioether functionalityDifferent reactivity profile due to sulfur presence

The uniqueness of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one lies in its specific substitution pattern and resultant biological activities compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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